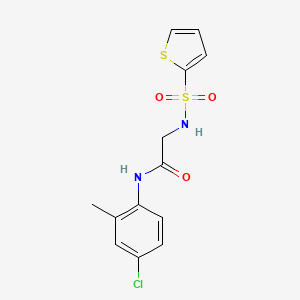
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, also known as CTSA, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide. One direction is to further explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, future studies could focus on improving the solubility of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide, which would make it more suitable for use in a wider range of assays.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide involves the reaction of 4-chloro-2-methylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-9-7-10(14)4-5-11(9)16-12(17)8-15-21(18,19)13-3-2-6-20-13/h2-7,15H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHSPEHZTMPLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylsulfonylamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

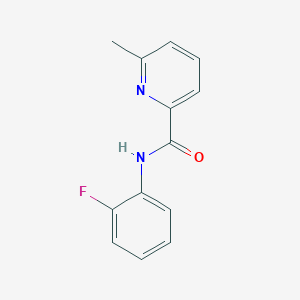
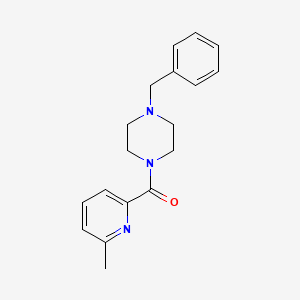
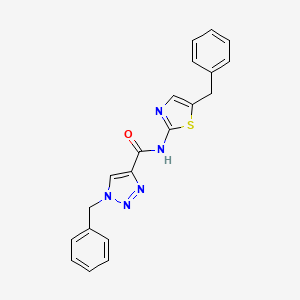

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)

![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
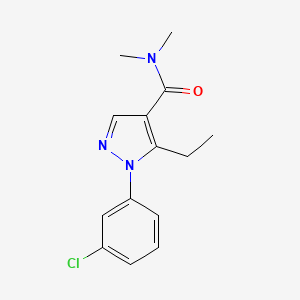
![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
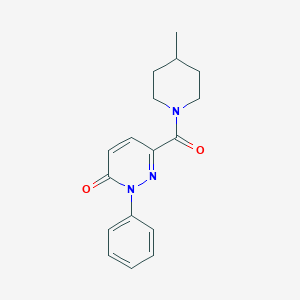

![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)